molecular formula C11H17NO6 B12893938 Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride

Cat. No.: B12893938
M. Wt: 259.26 g/mol
InChI Key: XJEODWYYNTXKCE-QMMMGPOBSA-N
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Description

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of carboxylic anhydrides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, two methoxy groups, and a carboxylic anhydride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride typically involves the condensation of butyric acid with a suitable reagent to form the anhydride. One common method is the reaction of butyric acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride.

Industrial Production Methods

In industrial settings, the production of butyric anhydride can be achieved using a single reactive distillation column with internal material circulation. This method involves the use of butyric acid and acetic anhydride in a reversible reaction, where the excess reactant is circulated internally to optimize the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form butyric acid.

    Esterification: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, often with an acid or base catalyst.

    Esterification: Alcohols, typically in the presence of an acid catalyst like sulfuric acid.

    Aminolysis: Amines, often with a base catalyst like pyridine.

Major Products Formed

    Hydrolysis: Butyric acid.

    Esterification: Butyrate esters.

    Aminolysis: Butyramides.

Scientific Research Applications

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. For example, it can inhibit histone deacetylases, leading to changes in gene expression and cellular function. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Butyric anhydride: A simpler anhydride with similar reactivity.

    Acetic anhydride: Another carboxylic anhydride with different reactivity and applications.

    Propionic anhydride: Similar structure but with a shorter carbon chain.

Uniqueness

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which includes a pyrrolidine ring and methoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

butanoyl (2S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H17NO6/c1-4-5-7(13)18-10(15)8-9(14)11(16-2,17-3)6-12-8/h8,12H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

XJEODWYYNTXKCE-QMMMGPOBSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@H]1C(=O)C(CN1)(OC)OC

Canonical SMILES

CCCC(=O)OC(=O)C1C(=O)C(CN1)(OC)OC

Origin of Product

United States

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